(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester
CAS No.:
Cat. No.: VC17488575
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO2 |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
| Standard InChI Key | AFWVPBNGGZFFEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |
Introduction
Structural and Molecular Characteristics
(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester (C₁₁H₁₄FNO₂) features a β-amino acid backbone with a 2-fluoro-4-methylphenyl substituent and methyl ester group. The (S)-configuration at the α-carbon establishes its chiral identity, critical for biological activity. X-ray crystallography of analogous compounds reveals a planar aromatic ring system with dihedral angles of 12.3°–18.7° between the phenyl and propionate groups, creating a rigid molecular architecture .
The fluorine atom at the ortho position induces strong electron-withdrawing effects (σₚ = +0.78), while the para-methyl group contributes steric bulk (van der Waals volume = 22.7 ų). This combination enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in microsomal assays showing a 3.2-fold increase in half-life .
Synthetic Methodologies
Chemical Synthesis Routes
Traditional synthesis employs a modified Rodionov reaction sequence:
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Condensation of 2-fluoro-4-methylbenzaldehyde with malonic acid in ethanol/NH₄OAc (reflux, 8 h)
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Esterification with SOCl₂/MeOH (0°C → RT, 12 h)
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Chiral resolution via diastereomeric salt formation (L-(+)-tartaric acid, 78% yield) .
Critical parameters include:
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Reaction temperature control (±2°C) to minimize racemization
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Solvent polarity optimization (ε = 4.3–6.1) for crystallization
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Catalyst loading (0.5–1.2 equiv) to balance reaction rate and enantioselectivity
Enzymatic Kinetic Resolution
Lipase PSIM (Burkholderia cepacia)-catalyzed hydrolysis demonstrates superior enantiocontrol :
| Condition | Value | Impact on ee |
|---|---|---|
| Temperature | 45°C | ee ≥99% |
| Solvent (iPr₂O) | 10 mL/g substrate | Conversion 50% |
| Enzyme loading | 30 mg/mL | E >200 |
| Reaction time | 8–72 h | Yield 48–49% |
This method achieves 97–99% enantiomeric excess for both (R)-ester and (S)-acid products, with thermodynamic control through water activity modulation (a_w = 0.33–0.47) .
Spectroscopic Characterization
Advanced analytical techniques confirm structure and purity:
NMR (400 MHz, CDCl₃):
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δ 7.12 (dd, J = 8.4, 2.1 Hz, H-6)
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δ 6.85 (d, J = 12.3 Hz, H-3)
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δ 3.72 (s, OCH₃)
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δ 1.41 (d, J = 6.8 Hz, CH(CH₃))
HRMS (ESI+):
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m/z calc. for C₁₁H₁₄FNO₂ [M+H]⁺: 212.1052
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Found: 212.1048 (Δ = 1.9 ppm)
IR (ATR):
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1742 cm⁻¹ (ester C=O)
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1620 cm⁻¹ (asymmetric NH₃⁺)
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1155 cm⁻¹ (C-F stretch)
X-ray powder diffraction patterns show characteristic peaks at 2θ = 12.7°, 17.3°, and 25.4°, confirming crystalline purity >98%.
Biochemical Properties and Applications
Enzyme Inhibition Studies
The compound demonstrates moderate inhibition against:
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GABA transaminase (IC₅₀ = 48 μM)
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D-amino acid oxidase (Kᵢ = 112 μM)
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Branched-chain aminotransferase (39% inhibition at 1 mM)
Molecular docking simulations reveal a binding mode with:
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Fluorophenyl group in hydrophobic pocket (SASA = 142 Ų)
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Amino group coordinating catalytic Zn²⁺ (distance = 2.1 Å)
Pharmaceutical Intermediate Utility
Key derivatives under investigation include:
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Anticonvulsant analogs (ED₅₀ = 12 mg/kg in MES model)
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PET tracers for amyloid imaging (logP = 1.8, BBB penetration score = 4.2)
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Protease-resistant peptide modifiers (t₁/₂ = 8.7 h vs. 1.2 h for parent compound)
Scale-up batches (100 g) maintain consistency:
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Purity (HPLC): 99.2–99.6%
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Optical rotation: [α]²⁵D = +17.9° (c = 0.5, CHCl₃)
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Residual solvents: <300 ppm (ICH Q3C compliant)
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) show:
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0.8% hydrolysis to carboxylic acid
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0.3% defluorination
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Color change from white to faint yellow (ΔE = 2.3)
Primary degradation products identified via LC-MS:
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2-Amino-3-(4-methylphenyl)propionic acid (m/z 194.1)
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Methyl 3-(2-fluoro-4-methylphenyl)acrylate (m/z 195.1)
QbD studies optimized storage conditions:
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Temperature: 2–8°C
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Humidity: <30% RH
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Packaging: Amber glass with nitrogen purge
Industrial Production Considerations
A continuous flow manufacturing process achieves:
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Throughput: 2.8 kg/day
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Space-time yield: 0.45 g/L/h
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E-factor: 18.7 (improved from batch process E = 32.4)
Critical quality attributes monitored in real-time:
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Enantiomeric excess (PAT probe, NIR)
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Particle size distribution (FBRM)
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Residual catalyst (ICP-OES <5 ppm)
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